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Compound of Interest

Compound Name: L-Glutamic acid-13C5,15N

Cat. No.: B12059515

L-Glutamic Acid-13C5,15N: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
structure, and metabolic significance of L-Glutamic acid-13C5,15N. This isotopically labeled
compound is a powerful tool in metabolic research, particularly in studies involving amino acid
metabolism, neurotransmission, and drug development. This document outlines its key
chemical data, detailed experimental protocols for its analysis, and visualizations of its role in
biological pathways.

Core Chemical Properties and Structure

L-Glutamic acid-13C5,15N is a stable, non-radioactive isotopologue of the proteinogenic
amino acid L-glutamic acid. All five carbon atoms are substituted with Carbon-13 (33C), and the
nitrogen atom is substituted with Nitrogen-15 (*°N). This labeling results in a mass shift of +6
atomic mass units compared to the unlabeled compound, making it an ideal internal standard
for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of L-Glutamic acid-13C5,15N.
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Property Value Reference

Chemical Formula 13Cs5H95NOa4 [11(2)

Molecular Weight 153.09 g/mol [1](3--INVALID-LINK--
Exact Mass 153.06696684 Da [41(5)

CAS Number 202468-31-3 [11(2)

Isotopic Purity (13C)

=98 atom %

[11(2)

Isotopic Purity (*>N)

=98 atom %

[11(2)

Physical Form

Solid

[11(2)

Melting Point

205 °C (decomposes)

[11(2)

Optical Activity

[0]25/D +31.0°,c=2in5M
HCI

[11(2)

Structural Information

Identifier

Value

Reference

IUPAC Name

(29)-2-(**N)azanyl(1,2,3,4,5-

13Cs)pentanedioic acid

[41(5)

SMILES

[15NH2]--INVALID-LINK--
=0">13C@@H--INVALID-
LINK--=0

[11(2)

InChl

1S/C5H9NO4/c6-3(5(9)10)1-2-
4(7)8/h3H,1-2,6H2,(H,7,8)
(H,9,10)/t3-/m0/s1/i1+1,2+1,3+
1,4+1,5+1,6+1

[11(2)

InChlKey

WHUUTDBJXJRKMK-
UFLWJPECSA-N

[11(2)

Molecular Structure Visualization
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Molecular structure of L-Glutamic acid-13C5,15N.

Experimental Protocols

Detailed methodologies for the analysis of L-Glutamic acid-13C5,15N are crucial for obtaining
accurate and reproducible results. The following sections provide recommended protocols for
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass
Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and
assessing the purity of L-Glutamic acid-13C5,15N.

2.1.1. Sample Preparation

» Dissolution: Dissolve an appropriate amount of L-Glutamic acid-13C5,15N in a deuterated
solvent. For polar compounds like glutamic acid, Deuterium Oxide (Dz0) is a suitable

solvent.

o Concentration: For 13C NMR, a higher concentration (e.g., 10-50 mg/mL) is recommended to
achieve a good signal-to-noise ratio in a reasonable time.
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 Internal Standard: An internal standard may be added for chemical shift referencing,
although the solvent peak is often used.

e pH Adjustment: The pH of the solution can influence the chemical shifts. Adjust the pD (the
pH equivalent in D20) as needed for consistency with reference data.

o Transfer: Transfer the solution to a 5 mm NMR tube.
2.1.2. 13C NMR Spectroscopy Protocol
This protocol is a general guideline for acquiring a proton-decoupled 13C NMR spectrum.
e Instrument Setup:
o Tune and match the 13C probe.
o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.
e Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30
on Bruker instruments).

o Spectral Width: Set a spectral width that covers the expected range of 13C chemical shifts
for amino acids (approximately 0-200 ppm).

o Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise
ratio. This will depend on the sample concentration.

o Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For
guantitative analysis, a longer delay (5 times the longest T1) is necessary.

» Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).
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o Phase the spectrum.

o Perform baseline correction.

o Reference the spectrum to the solvent peak or an internal standard.
2.1.3. N NMR Spectroscopy Protocol

Direct 1N NMR can be challenging due to the low gyromagnetic ratio of the >N nucleus.
Indirect detection methods like *H->N HSQC are often preferred, especially for complex
samples, but for a pure compound, direct detection is feasible.

e Instrument Setup:
o Tune and match the 1°N probe.
o Lock and shim as described for 13C NMR.

e Acquisition Parameters:

[¢]

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

o Spectral Width: Set a spectral width appropriate for the expected >N chemical shift of the
amino group.

o Number of Scans: A large number of scans will likely be required due to the low sensitivity
of °N.

o Relaxation Delay (d1): A suitable relaxation delay should be used.
» Data Processing:

o Process the data as described for 13C NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of L-Glutamic acid-
13C5,15N, often used as an internal standard for the analysis of unlabeled glutamic acid in
biological matrices.
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2.2.1. Sample Preparation (from Biological Matrix)

This protocol outlines a general procedure for protein precipitation to extract small molecules

like glutamic acid.

Thawing: Thaw biological samples (e.g., plasma, cell culture media, tissue homogenates) on
ice.

Internal Standard Spiking: Add a known amount of L-Glutamic acid-13C5,15N solution to
the sample.

Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile or methanol to the sample
to precipitate proteins.

Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at
-20°C for at least 20 minutes to enhance protein precipitation.

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at
4°C.

Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal
standard to a new tube.

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen
or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the
initial mobile phase.

2.2.2. LC-MS/MS Method

The following is a recommended starting point for an LC-MS/MS method, adapted from a

method where L-Glutamic acid-13C5,15N was used as an internal standard for glutamine

analysis.[6](6)

Liquid Chromatography Conditions:

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 x 100 mm, 1.8
pHm).
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» Mobile Phase A: Water with 0.3% heptafluorobutyric acid (HFBA) and 0.5% formic acid.
» Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

o Gradient: A suitable gradient to separate glutamic acid from other matrix components.

e Flow Rate: 0.3 mL/min.

* Injection Volume: 5 pL.

Column Temperature: 25°C.

Mass Spectrometry Conditions:

Instrument: A triple quadrupole mass spectrometer.

lonization Mode: Positive Electrospray lonization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:
o L-Glutamic acid (unlabeled): Precursor ion m/z 148.1 — Product ion m/z 84.1

o L-Glutamic acid-13C5,15N: Precursor ion m/z 154.1 - Product ion m/z 89.1[6](6)

Source Parameters (to be optimized):

o Collision Energy (CE): ~10 V[6](6)

o Fragmentor Voltage (FV): ~80 V[6](6)

o Cell Accelerator Voltage (CAV): ~7 V[6](6)

Metabolic Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central node in cellular metabolism, connecting amino acid metabolism
with the citric acid cycle. It serves as a key excitatory neurotransmitter in the central nervous
system.

Biosynthesis of L-Glutamic Acid
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L-glutamate is primarily synthesized from a-ketoglutarate, an intermediate of the citric acid
cycle.
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Biosynthesis of L-Glutamic acid from a-ketoglutarate.

The Glutamate-Glutamine Cycle in the Central Nervous
System

In the brain, the glutamate-glutamine cycle is essential for replenishing the neurotransmitter
pool of glutamate.
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The Glutamate-Glutamine cycle in the central nervous system.

This technical guide provides a solid foundation for researchers and professionals working with
L-Glutamic acid-13C5,15N. The detailed information on its chemical properties, analytical
methodologies, and metabolic roles will aid in the design and execution of robust scientific
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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